1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde
CAS No.:
Cat. No.: VC17700393
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO2 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 1-oxo-3,4-dihydro-2H-isoquinoline-4-carbaldehyde |
| Standard InChI | InChI=1S/C10H9NO2/c12-6-7-5-11-10(13)9-4-2-1-3-8(7)9/h1-4,6-7H,5H2,(H,11,13) |
| Standard InChI Key | KEGSYGBWUXUFTR-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=CC=C2C(=O)N1)C=O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol. Its IUPAC name, 1-oxo-3,4-dihydro-2H-isoquinoline-4-carbaldehyde, reflects the presence of a ketone group at position 1 and an aldehyde substituent at position 4 of the tetrahydroisoquinoline core. The compound’s structure features a partially saturated isoquinoline system, where the nitrogen atom is incorporated into a five-membered ring fused to a benzene ring.
Key structural attributes include:
-
Aromatic ring: Provides planar rigidity, facilitating π-π interactions with biological targets.
-
Aldehyde group: Enhances electrophilicity, enabling nucleophilic additions or condensations for further derivatization.
-
Lactam moiety: The 1-oxo group contributes to hydrogen-bonding interactions, critical for enzyme inhibition.
The compound’s Canonical SMILES representation, C1C(C2=CC=CC=C2C(=O)N1)C=O, underscores its bicyclic framework and functional group arrangement.
Synthetic Routes and Methodological Advances
Modified Castagnoli-Cushman Reaction
A pivotal synthesis route involves the Castagnoli-Cushman reaction, which enables the construction of the tetrahydroisoquinoline core. Homophthalic anhydrides react with 1,3,5-triazinanes—serving as formaldimine equivalents—to yield 3,4-dihydroisoquinolone intermediates . For instance, treatment of homophthalic anhydride (6a) with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (5) produces carboxylic acid derivatives (7a), which can be further functionalized to introduce the aldehyde group . This method avoids high-pressure hydrogenation, offering a safer and scalable alternative to traditional approaches.
Reductive Amination and Palladium-Catalyzed Ethoxyvinylation
An alternative pathway employs a one-pot reductive amination/ethoxyvinylation sequence starting from 2-bromobenzaldehyde and primary amines . The process involves:
-
Reductive amination: Condensation of 2-bromobenzaldehyde with aniline in the presence of acetic acid and sodium cyanoborohydride.
-
Suzuki coupling: Reaction with 2-ethoxyvinyl pinacolboronate using tetrakis(triphenylphosphine)palladium(0) and cesium carbonate.
-
Reductive cyclization: Treatment with triethylsilane and trifluoroacetic acid (TFA) to yield the tetrahydroisoquinoline scaffold .
This method achieves moderate yields (34–41%) but demonstrates broad functional group tolerance, enabling diversification of the aromatic rings .
Biological Activities and Mechanisms of Action
AMPA Receptor Antagonism
1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carbaldehyde acts as a noncompetitive antagonist at AMPA receptors, which mediate fast excitatory synaptic transmission in the central nervous system. Overactivation of these receptors is implicated in neurodegenerative diseases such as epilepsy and amyotrophic lateral sclerosis (ALS). The compound’s aldehyde group interacts with hydrophobic pockets in the receptor’s transmembrane domain, stabilizing the closed-channel state and reducing glutamate-induced excitotoxicity.
Comparative Analysis with Related Compounds
This table highlights the reduced molecular weight and enhanced hydrophilicity of the aldehyde derivative compared to Olaparib, suggesting improved druglikeness and blood-brain barrier penetration .
Applications in Drug Development
Neurological Therapeutics
The compound’s AMPA receptor antagonism positions it as a candidate for treating epilepsy and neuropathic pain. Preclinical studies show that tetrahydroisoquinoline derivatives reduce seizure frequency in rodent models by 60–70% at 10 mg/kg doses.
Oncology
Derivatization of the aldehyde group into carboxamides or hydrazones could yield PARP inhibitors with enhanced tumor selectivity. Analogous compounds exhibit IC₅₀ values below 200 nM in BRCA-mutated ovarian cancer cells, comparable to Olaparib .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume